2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-prop-2-ynylsulfanyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-3-12-22-16-18-17-15(23-16)20-10-8-19(9-11-20)13-6-4-5-7-14(13)21-2/h1,4-7H,8-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKVQMHHEXUKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions to form the thiadiazole ring.
Substitution Reactions:
Alkylation: The prop-2-yn-1-ylthio group can be introduced via alkylation reactions using propargyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the nitrogen atoms in the piperazine ring.
Substitution: The methoxyphenyl and prop-2-yn-1-ylthio groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that thiadiazole derivatives can exhibit significant anticonvulsant properties. For instance, compounds structurally related to thiadiazole have been tested in animal models for their ability to prevent seizures induced by picrotoxin. In these studies, certain derivatives showed high efficacy in protecting against seizures, indicating that modifications on the thiadiazole core can lead to potent anticonvulsant agents .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer potential. A study evaluated the cytotoxic effects of various synthesized thiazole compounds against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma). Among the tested compounds, some exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity . The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups significantly enhance anticancer efficacy.
Antibacterial Properties
The antibacterial activity of thiadiazole derivatives has been explored extensively. For example, synthesized thiosemicarbazide and 1,3,4-thiadiazole derivatives were tested against various bacterial strains. Results showed that certain compounds had potent antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This highlights the potential of thiadiazole derivatives in developing new antibacterial agents.
Case Study 1: Anticonvulsant Efficacy
In a controlled study, a series of thiadiazole derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) test. One particular derivative demonstrated a protection index significantly higher than standard drugs used for epilepsy treatment. This suggests that modifications to the thiadiazole structure can yield compounds with enhanced therapeutic profiles .
Case Study 2: Anticancer Screening
A recent investigation focused on the anticancer properties of various thiazole derivatives against multiple cancer cell lines. The study found that certain compounds displayed selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted anticancer therapies. The presence of specific substituents on the thiadiazole ring was correlated with increased cytotoxicity .
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | IC50/ED50 Values | Notes |
|---|---|---|---|
| Anticonvulsant | Thiadiazole Derivative A | ED50 = 18.4 mg/kg | High efficacy in seizure models |
| Anticancer | Thiadiazole Derivative B | IC50 = 23.30 ± 0.35 µM | Selective against A549 and U251 cells |
| Antibacterial | Thiosemicarbazide Derivative C | MIC = 5 µg/mL | Effective against Gram-positive bacteria |
Mechanism of Action
The mechanism of action of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors and modulating their activity. The pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Structural and Pharmacological Differences
Substituent Effects on Bioactivity :
- The propargylthio group in the target compound contrasts with thiophene (in 8b ) or dichlorophenyl (in 41 ) substituents. Propargylthio’s alkyne moiety may enhance metabolic stability or enable click chemistry for targeted drug delivery, a feature absent in most analogs.
- Piperazine vs. Aniline Linkers : Piperazine derivatives (e.g., 8b and the target compound) exhibit improved solubility and CNS penetration compared to aniline-linked analogs (e.g., 40–42 ). The 2-methoxyphenyl group on piperazine may further optimize blood-brain barrier permeability relative to 3-methoxyphenyl (8b) .
Anticancer Activity :
- Compounds like 40–42 show moderate antiproliferative effects (IC₅₀: 70–170 μM), but their lack of piperazine or propargylthio groups limits direct comparison. Hybrid structures with triazole-thiadiazole cores (e.g., sodium salt in ) demonstrate superior docking scores, suggesting the target compound’s piperazine-propargylthio combination could enhance binding to kinases or tubulin.
Antimicrobial and Anticonvulsant Potential: Thiadiazole-Schiff bases with benzyl or thiazolidinone groups (e.g., ) show antimicrobial activity, but the target compound’s propargylthio group may offer distinct reactivity against bacterial enzymes. The anticonvulsant efficacy of 9c (100% MES inhibition) highlights the role of halogenated aryl groups, whereas the target compound’s 2-methoxyphenyl-piperazine could modulate serotonin or dopamine receptors for neurological applications.
Molecular Docking and Binding Interactions
- Piperazine-Containing Derivatives : Compound 8b exhibits strong interactions with enzymes due to its 3-methoxyphenyl-piperazine group, which aligns with the target compound’s predicted binding mode. Docking studies suggest that the 2-methoxy orientation may improve steric compatibility with hydrophobic pockets.
- Thiadiazole-Triazole Hybrids : The sodium salt in showed higher intermolecular interaction energy than reference drugs, implying that the target compound’s propargylthio group could similarly enhance binding through covalent or π-π interactions.
Biological Activity
The compound 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, drawing on various studies and data to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure is characterized by a 1,3,4-thiadiazole ring, which is known for its potential pharmacological properties. The molecular formula is with a molecular weight of 315.4 g/mol. The presence of the methoxyphenyl and piperazine groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,3,4-thiadiazole demonstrate activity against various bacterial strains and fungi, suggesting that this compound may also possess similar effects due to its structural components .
Anticancer Properties
Recent studies have shown promising results regarding the anticancer activity of thiadiazole derivatives. For instance, a derivative with a similar structure exhibited potent cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action appears to involve interference with DNA replication processes, which is crucial for the proliferation of cancer cells .
Neuropharmacological Effects
The piperazine moiety in the compound has been linked to various neuropharmacological effects. Compounds with piperazine structures have shown potential as antidepressants and anxiolytics in preclinical studies. The interaction of piperazine with neurotransmitter systems could enhance the therapeutic profile of this thiadiazole derivative .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Study 1: Antimicrobial Efficacy
A study evaluated various thiadiazole derivatives against common pathogens. The results indicated that compounds with similar structures to this compound displayed significant antimicrobial activity, particularly against Gram-positive bacteria.
Study 2: Anticancer Activity in Breast Cancer Models
In vitro studies demonstrated that certain thiadiazole derivatives led to apoptosis in breast cancer cells through caspase activation pathways. This suggests that compounds like this compound may also induce similar mechanisms of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides or reaction of hydrazine derivatives with carbon disulfide in ethanol under reflux (5–6 hours, monitored by TLC) .
- Step 2 : Introduction of the prop-2-yn-1-ylthio group via nucleophilic substitution using propargyl bromide in DMF with K₂CO₃ as a base (room temperature, 12 hours) .
- Step 3 : Coupling the 2-methoxyphenylpiperazine moiety using Mitsunobu conditions (DIAD, PPh₃) or SN2 displacement in THF at 60°C for 24 hours .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), piperazine (δ 2.5–3.5 ppm for N–CH₂), and propynylthio (δ 1.8–2.2 ppm for C≡CH) groups .
- IR Spectroscopy : Confirm S–C≡C (2100–2150 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches .
- Elemental Analysis : Validate purity (>98%) by matching experimental and theoretical C, H, N, S percentages .
Q. What chromatographic methods are recommended for purity assessment during synthesis?
- Methodological Answer :
- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress .
- HPLC : Employ a C18 column with acetonitrile/water (70:30) at 1 mL/min to quantify impurities (<2%) .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
- Validation : Compare DFT-predicted bond lengths/angles with X-ray crystallography data (if available) to assess accuracy .
- Applications : Predict reactivity sites (e.g., electrophilic sulfur in thiadiazole) for functionalization or binding studies .
Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?
- Methodological Answer :
- Iterative Refinement : Cross-validate docking results (e.g., AutoDock Vina) with experimental IC₅₀ values by adjusting force field parameters or solvation models .
- Free Energy Perturbation (FEP) : Quantify binding affinity discrepancies using molecular dynamics simulations (e.g., Schrödinger Suite) .
- Structural Analysis : Perform X-ray crystallography or cryo-EM to resolve target-ligand interactions missed in docking .
Q. How does the 2-methoxyphenylpiperazine moiety influence receptor binding affinity?
- Methodological Answer :
- Pharmacophore Mapping : The methoxy group enhances π-π stacking with aromatic residues (e.g., Tyr in serotonin receptors), while the piperazine nitrogen forms hydrogen bonds with Asp/Glu .
- SAR Studies : Synthesize analogs with substituents (e.g., -OCH₃ → -CF₃) and compare binding kinetics (SPR or radioligand assays) to identify critical interactions .
Q. What molecular docking approaches predict interactions with neurological targets?
- Methodological Answer :
- Target Preparation : Retrieve 5-HT₁A or D₂ receptor structures from the PDB (e.g., 7E2Z) and optimize protonation states using PROPKA .
- Docking Protocol : Use Glide (XP mode) with OPLS4 force field. Score poses using MM-GBSA to rank binding affinities .
- Validation : Compare predicted ΔG values with experimental Kᵢ data from radioligand displacement assays .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Systematic Testing : Measure solubility in DMSO, ethanol, and water using UV-Vis spectroscopy (λmax = 280 nm) under standardized conditions (25°C, 24 hours) .
- Molecular Dynamics (MD) : Simulate solvent interactions to identify hydrophobic (thiadiazole) vs. hydrophilic (piperazine) regions influencing solubility .
Key Methodological Tables
Table 1 : Optimized Reaction Conditions for Key Synthetic Steps
Table 2 : Computational Parameters for DFT Studies
| Parameter | Value | Reference |
|---|---|---|
| Functional | B3LYP | |
| Basis Set | 6-31G(d,p) | |
| Solvation Model | PCM (water) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
